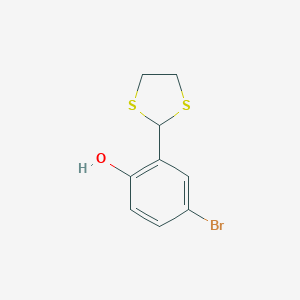

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(1,3-dithiolan-2-yl)phenol is an organic compound with the molecular formula C9H9BrOS2 It is characterized by the presence of a bromine atom, a phenol group, and a 1,3-dithiolan ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol typically involves the bromination of 2-(1,3-dithiolan-2-yl)phenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(1,3-dithiolan-2-yl)phenol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: 2-(1,3-dithiolan-2-yl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Chemistry

4-Bromo-2-(1,3-dithiolan-2-yl)phenol serves as a crucial building block for synthesizing more complex organic molecules. Its unique dithiolan structure allows for various chemical transformations, including oxidation and substitution reactions. The compound can participate in:

- Oxidation Reactions: Leading to the formation of quinones.

- Reduction Reactions: Resulting in the de-bromination to yield 2-(1,3-dithiolan-2-yl)phenol.

These properties make it valuable for creating specialty chemicals and materials with tailored functionalities .

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and antioxidant properties. Studies have focused on its interactions with biological molecules, where the phenolic group can engage in hydrogen bonding, enhancing its reactivity towards enzymes and receptors .

Medicine

The therapeutic potential of this compound is under investigation for drug development. Its unique structure may lead to novel pharmacological agents targeting specific diseases. The interactions mediated by the dithiolan ring could influence drug efficacy and metabolic stability .

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals that require specific properties derived from its unique chemical structure. Its role as an intermediate in chemical synthesis processes enhances its relevance in manufacturing .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Antimicrobial and antioxidant research | Potential therapeutic effects |

| Medicine | Drug development | Targeted pharmacological activity |

| Industry | Synthesis of specialty chemicals | Tailored properties for specific applications |

Case Studies

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell membranes through interactions facilitated by the dithiolan ring.

Case Study 2: Drug Development

Research investigating the compound's potential as a lead candidate for developing new anti-inflammatory drugs highlighted its ability to modulate inflammatory pathways effectively. The study emphasized the importance of structural modifications to enhance bioavailability.

作用機序

The mechanism of action of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and dithiolan ring can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a dioxolan ring instead of a dithiolan ring.

4-Bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenol: Contains a benzoimidazole ring instead of a dithiolan ring.

Uniqueness: 4-Bromo-2-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

生物活性

4-Bromo-2-(1,3-dithiolan-2-yl)phenol is a chemical compound with significant biological activity. Its structure includes a bromine atom and a dithiolane moiety, which contribute to its potential pharmacological properties. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and the results of various studies that highlight its effects on biological systems.

- Molecular Formula: C9H9BrOS2

- Molecular Weight: 277.2 g/mol

- CAS Number: 175276-78-5

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and antifungal properties.

Antimicrobial Activity

- Antibacterial Properties:

- Studies have indicated that compounds containing dithiolane structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The bromine substitution may enhance this activity by increasing lipophilicity or altering the compound's interaction with bacterial membranes.

- Antifungal Properties:

- Similar investigations have shown promising antifungal effects against common pathogens such as Candida species. The presence of sulfur in the dithiolane ring is believed to play a crucial role in disrupting fungal cell wall synthesis.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound was more effective against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antibacterial profile.

Case Study 2: Antifungal Activity Evaluation

Another study focused on the antifungal properties of this compound against Candida albicans. The efficacy was measured using disk diffusion assays.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

This result indicates moderate antifungal activity, warranting further exploration into its potential as a therapeutic agent.

特性

IUPAC Name |

4-bromo-2-(1,3-dithiolan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSLMGQWCGFHRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403020 |

Source

|

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-78-5 |

Source

|

| Record name | 4-bromo-2-(1,3-dithiolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。